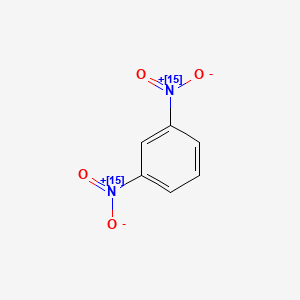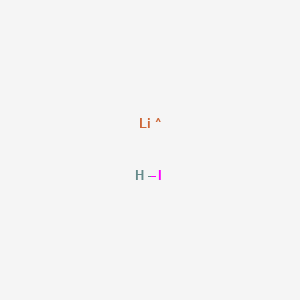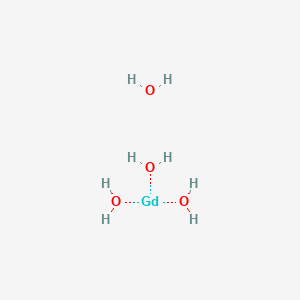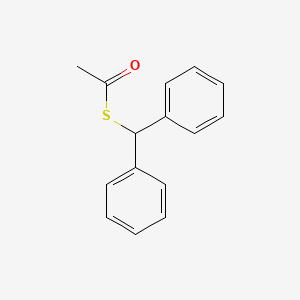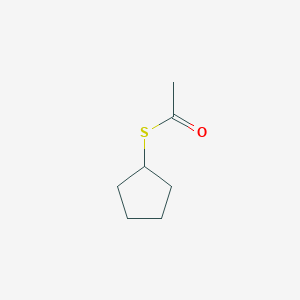
Cyclopentanethiol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanethiol acetate, also known as acetylmercaptocyclopentane, is an organic compound with the molecular formula C7H12OS. It is a thioester derivative of cyclopentanethiol and is characterized by its unique structure, which includes a cyclopentane ring bonded to a thiol group and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanethiol acetate can be synthesized through the reaction of cyclopentanethiol with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the thiol group reacting with the acylating agent to form the thioester bond. The general reaction is as follows:
Cyclopentanethiol+Acetic Anhydride→Cyclopentanethiol Acetate+Acetic Acid
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanethiol acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to form cyclopentanethiol.
Substitution: The acetate group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanethiol sulfoxide or sulfone.
Reduction: Formation of cyclopentanethiol.
Substitution: Formation of various acyl derivatives depending on the substituent used.
Scientific Research Applications
Cyclopentanethiol acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of cyclopentanethiol acetate involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclopentanethiol acetate can be compared with other thioester compounds, such as:
Cyclohexanethiol acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Cyclopentanethiol propionate: Similar structure but with a propionate group instead of an acetate group.
Cyclopentanethiol butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness: this compound is unique due to its specific combination of a cyclopentane ring, thiol group, and acetate group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
S-cyclopentyl ethanethioate |
InChI |
InChI=1S/C7H12OS/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3 |
InChI Key |
LSEYTICQPCCBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


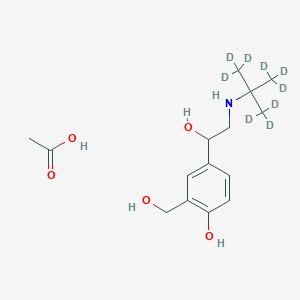

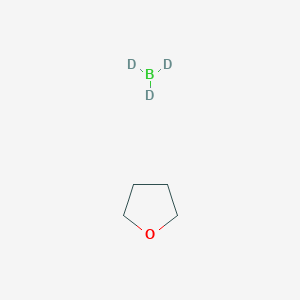

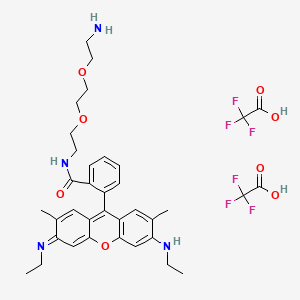
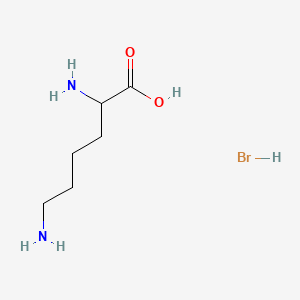
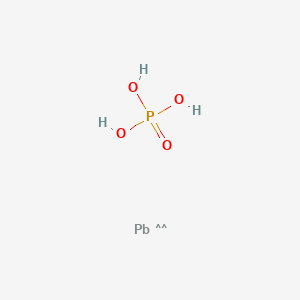

![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
